molecular formula C11H20ClNO B13360561 4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride

4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride

Cat. No.: B13360561
M. Wt: 217.73 g/mol
InChI Key: ZTUYGZKHIBMPPP-RRABGKBLSA-N
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Description

4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride is a heterocyclic compound that features a tetrahydrofuran ring fused to an azepane ring, with a methylene bridge connecting the two

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride typically involves the reaction of tetrahydrofuran derivatives with azepane precursors. One common method involves the condensation of tetrahydrofuran-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific mechanical or electronic properties.

    Biological Research: The compound is used in studies to understand its interactions with biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carbaldehyde and tetrahydrofuran-2-methanol share structural similarities with 4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride.

    Azepane Derivatives: Compounds like azepane-2-carboxylic acid and azepane-2-methanol are structurally related to the azepane moiety of the compound.

Uniqueness

This compound is unique due to the combination of the tetrahydrofuran and azepane rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

(4E)-4-(oxolan-2-ylmethylidene)azepane;hydrochloride

InChI

InChI=1S/C11H19NO.ClH/c1-3-10(5-7-12-6-1)9-11-4-2-8-13-11;/h9,11-12H,1-8H2;1H/b10-9+;

InChI Key

ZTUYGZKHIBMPPP-RRABGKBLSA-N

Isomeric SMILES

C1CC(OC1)/C=C/2\CCCNCC2.Cl

Canonical SMILES

C1CC(OC1)C=C2CCCNCC2.Cl

Origin of Product

United States

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